molecular formula C12H8N2O5 B3350647 1-Nitro-3-(4-nitrophenoxy)benzene CAS No. 2914-72-9

1-Nitro-3-(4-nitrophenoxy)benzene

Cat. No.: B3350647
CAS No.: 2914-72-9
M. Wt: 260.2 g/mol
InChI Key: RLCAMJXZACQENP-UHFFFAOYSA-N
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Description

1-Nitro-3-(4-nitrophenoxy)benzene (CAS: 2914-72-9) is a nitroaromatic compound with the molecular formula C₁₂H₈N₂O₅ and a molecular weight of 260.208 g/mol . Its structure consists of two nitro-substituted benzene rings connected via an oxygen atom, with one nitro group at the meta-position of the central benzene ring and the other at the para-position of the attached phenoxy group. This compound is primarily used in research settings, particularly in organic synthesis and crystallography studies .

Properties

IUPAC Name

1-nitro-3-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCAMJXZACQENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286373
Record name 1-nitro-3-(4-nitrophenoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2914-72-9
Record name 2914-72-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45099
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-nitro-3-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(4-nitrophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 1-bromo-3-nitrobenzene with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(4-nitrophenoxy)benzene undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 1-Amino-3-(4-aminophenoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Nitro-3-(4-nitrophenoxy)benzene has several notable applications in scientific research:

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its nitro and phenoxy functionalities enable chemists to perform various transformations, including nucleophilic substitutions and electrophilic aromatic substitutions. This versatility makes it useful in developing new materials and pharmaceuticals .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that nitrophenyl ethers can possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • DNA Interaction : The structure of this compound suggests it may interact with DNA, which is significant for drug design targeting genetic material.

Environmental Applications

Due to its chemical properties, the compound may be explored for use in environmental applications, such as:

  • Herbicides : Similar compounds have been investigated for their herbicidal properties, indicating potential applications in agricultural chemistry .
  • Pollution Control : The ability of nitro compounds to degrade pollutants could be harnessed for environmental remediation efforts.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through nitration methods using nitric acid and sulfuric acid as catalysts. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity. This synthesis pathway demonstrated the compound's potential as a precursor for further chemical modifications .

In another research effort, scientists evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition zones, suggesting potential use in developing new antimicrobial agents. Further investigations into its mechanism of action are ongoing to understand its interactions at the molecular level .

Mechanism of Action

The mechanism of action of 1-nitro-3-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, such as reduction and substitution, which can alter the compound’s reactivity and interaction with biological systems. The nitro groups can undergo reduction to form amino groups, which can then interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Positional Isomers: 1-Nitro-4-(4-nitrophenoxy)benzene

Key Differences :

  • Structural Variation : The nitro group is positioned at the para-position of the central benzene ring (vs. meta in the target compound).
  • Hydrogen Bonding : Forms a 3D network via C–H···O interactions in the crystal lattice, influencing its solid-state stability .

Table 1: Positional Isomer Comparison

Property 1-Nitro-3-(4-nitrophenoxy)benzene 1-Nitro-4-(4-nitrophenoxy)benzene
Molecular Formula C₁₂H₈N₂O₅ C₁₂H₈N₂O₅
Dihedral Angle (Aromatic Rings) Not reported 56.14°
Crystal System Not reported Monoclinic

Substituent Variants: Nitrovinyl and Nitrobutenyl Derivatives

Examples :

  • 1-Nitro-3-((E)-2-nitrovinyl)benzene (Compound 10): Features a nitrovinyl (-CH=CH-NO₂) substituent instead of nitrophenoxy. IR Peaks: 1694 cm⁻¹ (C=O stretch absent in target compound), 1521 cm⁻¹ (NO₂ asymmetric stretch) . Mass Spec: ESI-MS m/z 195 (M⁺+1) vs. 260.208 for the target compound .
  • 1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene (Compound 11): Includes a nitrobutenyl chain (-CH₂-C(NO₂)=CH₂). ¹H NMR: Distinct signals at δ 2.69 (s, 3H, CH₃) and δ 7.67 (t, J=8.0 Hz) .

Functional Group Impact :

Halogenated Derivatives: 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene

Key Features :

  • Substituents : Chloro (-Cl), methyl (-CH₃), and trifluoromethyl (-CF₃) groups introduce steric and electronic effects.
  • Molecular Weight : 331.679 g/mol (vs. 260.208 g/mol for the target compound) .
  • Applications : The CF₃ group enhances lipophilicity, making this derivative more suitable for hydrophobic applications (e.g., agrochemicals) .

Alkynyl and Benzyloxy Derivatives

  • 1-Nitro-4-(2-propynyloxy)benzene (CAS: 17061-85-7):
    • Substituent : Propargyloxy (-O-C≡CH) group.
    • Reactivity : The alkyne moiety allows click chemistry applications, unlike the target compound .
  • 1-Benzyloxy-4-nitrobenzene (CAS: 1145-76-2): Substituent: Benzyloxy (-O-CH₂-C₆H₅) group. Synthesis: Prepared via Mitsunobu reaction, highlighting differences in synthetic pathways compared to nitrophenoxy derivatives .

Pesticide Analog: Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene)

Key Differences :

  • Substituents : Two chloro groups at positions 2 and 4 on the central benzene ring.
  • Application: Used as a herbicide, whereas this compound lacks reported pesticidal activity .
  • Molecular Weight : 284.09 g/mol (higher due to Cl substituents) .

Spectral and Analytical Data Comparison

Table 2: Spectroscopic Properties

Compound IR (cm⁻¹) ¹H NMR (CDCl₃, δ ppm)
This compound Not reported Not reported
1-Nitro-3-((E)-2-nitrovinyl)benzene 1694 (C=O), 1521 (NO₂) 7.51–8.28 (aromatic protons)
1-Nitro-4-(4-nitrophenoxy)benzene Not reported Not reported

Biological Activity

Overview

1-Nitro-3-(4-nitrophenoxy)benzene (C12H8N2O5) is an organic compound characterized by the presence of two nitro groups and a phenoxy group attached to a benzene ring. Its unique structure contributes to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and toxicology.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, such as reduction and substitution, which can alter the compound’s reactivity and interaction with biological systems. The nitro groups can undergo reduction to form amino groups, potentially inhibiting the activity of enzymes and altering protein functions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of nitro groups to toxic intermediates that bind covalently to DNA, leading to cell death . This suggests potential applications in developing antibiotics or antifungal agents.
  • Anti-inflammatory Activity : Nitro-containing compounds have been shown to modulate inflammatory responses, possibly through interactions with signaling proteins involved in inflammation .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural features, which allow it to bind effectively to active sites.

Case Studies and Research Findings

Several studies have explored the biological activity of nitro compounds, including this compound:

  • Antimicrobial Studies : A study highlighted the effectiveness of nitro derivatives against various microorganisms. For instance, nitroimidazoles are known for their role in treating infections by generating reactive intermediates upon reduction .
  • Toxicological Profiles : Research on related compounds has shown that exposure can lead to adverse health effects, including carcinogenicity in animal models. For example, nitrobenzene exposure was linked to increased incidences of liver tumors in treated rats, indicating potential risks associated with similar structures .
  • Pharmacological Applications : Given its dual functionality, this compound is being investigated for potential use in drug development. Its ability to interact with proteins makes it a candidate for further exploration in therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
1-Nitro-4-(4-nitrophenoxy)benzeneC12H8N2O5Contains one nitro group and one phenoxy group
4-Nitrophenyl etherC12H9NO4Similar structure but lacks additional nitro substitution
1-Chloro-4-(4-nitrophenoxy)benzeneC12H8ClN2O5Chlorine substitution instead of a second nitro group
4-Aminophenyl etherC12H11N2O5Contains an amino group instead of a nitro group

The distinct arrangement of functional groups in this compound contributes to its specific chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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